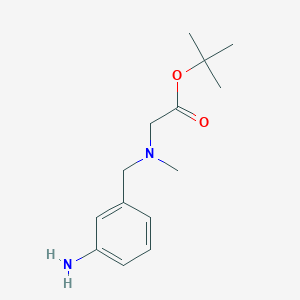

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate

Description

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate (CAS: 1116339-81-1) is a tert-butyl-protected glycine derivative with a substituted benzylamine moiety. Its molecular formula is C₁₄H₂₂N₂O₂, and molecular weight is 250.34 g/mol . It is commercially available and used as an intermediate in drug discovery, particularly in the synthesis of complex amines and peptidomimetics .

Properties

IUPAC Name |

tert-butyl 2-[(3-aminophenyl)methyl-methylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)10-16(4)9-11-6-5-7-12(15)8-11/h5-8H,9-10,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYQVOVEOOYQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Acid Catalysis

tert-Butyl esters are commonly synthesized through acid-catalyzed reactions between carboxylic acids and tert-butanol. For example, the synthesis of tert-butyl acetate involves reacting acetic acid with isobutene under strong acid ion exchange resin catalysis. This method achieves high yields (up to 95%) by suppressing isobutene polymerization using inhibitors like phenothiazine or hydroxylamine compounds. While direct data for tert-butyl 2-((3-aminobenzyl)(methyl)amino)acetate is unavailable, analogous protocols suggest using tert-butanol or di-tert-butyl dicarbonate (Boc₂O) with the corresponding carboxylic acid precursor.

Protection of Amine Groups

The 3-aminobenzyl moiety in the target compound necessitates protection during synthesis. tert-Butyloxycarbonyl (Boc) groups, introduced via Boc₂O, are widely employed. For instance, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate was synthesized using Boc₂O and DMAP in THF, achieving an 81% yield. This method’s scalability and mild conditions (0°C, 2 hours) make it adaptable for protecting secondary amines in the target molecule.

Stepwise Synthesis of this compound

Intermediate 1: Synthesis of 2-((3-Aminobenzyl)(methyl)amino)acetic Acid

The carboxylic acid precursor can be prepared via reductive amination or nucleophilic substitution. A plausible route involves:

-

Methylation of 3-aminobenzylamine : Reacting 3-aminobenzylamine with methyl iodide in the presence of a base (e.g., K₂CO₃) to form N-methyl-3-aminobenzylamine.

-

Glycine Coupling : Condensing N-methyl-3-aminobenzylamine with bromoacetic acid using a coupling agent like EDCI/HOBt.

Esterification with tert-Butyl Groups

The acid intermediate is esterified using tert-butanol or Boc₂O. For example, tert-butyl (4-hydroxyphenyl)carbamate was synthesized with a 97% yield via Boc protection under similar conditions. Applying this to 2-((3-aminobenzyl)(methyl)amino)acetic acid would involve:

-

Dissolving the acid in THF with DMAP.

-

Adding Boc₂O dropwise at 0°C.

-

Stirring for 2–4 hours, followed by extraction and purification.

Critical Reaction Parameters

Solvent and Temperature Optimization

Catalytic Systems

-

DMAP as Catalyst : DMAP accelerates Boc protection by activating Boc₂O, reducing reaction times from 24 hours to 2–4 hours.

-

Acid Catalysts : Strong acid ion exchange resins (e.g., Amberlyst) are effective for esterification but require polymerization inhibitors for alkene-containing substrates.

Challenges and Mitigation Strategies

Polymerization of Reactive Intermediates

Isobutene and analogous alkenes are prone to polymerization during esterification. The addition of 0.0007–0.001% phenothiazine inhibitors reduces polymer content by >50%. For the target compound, similar additives may stabilize intermediates during Boc deprotection.

Byproduct Formation

-

Trimethyl Carbinol : A common byproduct in tert-butyl ester syntheses, formed via water-mediated side reactions. Drying agents (e.g., Na₂SO₄) and anhydrous conditions mitigate this.

-

Unwanted Deprotection : Acidic conditions during workup can cleave Boc groups. Neutralization with citric acid (pH 4–5) preserves the ester.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines or other reduced forms.

Substitution: Various esters, amides, or thioesters.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 2-((3-aminobenzyl)(methyl)amino)acetate exhibit significant antitumor effects. For instance, studies involving derivatives of this compound have shown promising results against aggressive cancer cell lines such as MDA-MB-231, a model for triple-negative breast cancer. In vitro studies reported a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Neurological Disorders

The compound has potential applications as an orexin receptor agonist. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. Compounds that can modulate these receptors may be beneficial in treating conditions such as narcolepsy . The structural modifications similar to those found in this compound have been explored for enhancing potency at orexin receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Variations in the side chains and functional groups can significantly influence the biological activity and selectivity of these compounds against specific targets. For example, modifications to the aminobenzyl group may enhance binding affinity to target receptors, which is crucial for developing effective therapeutic agents .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and evaluated their antitumor activity using both in vitro and in vivo models. The results demonstrated that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, providing insights into the design of more potent anticancer agents .

Case Study 2: Orexin Receptor Modulation

Another study focused on the modulation of orexin receptors using derivatives of this compound. The findings suggested that certain modifications could improve receptor selectivity and potency, paving the way for new treatments for sleep disorders and related conditions .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the aminobenzyl and methylamino groups allows for interactions with various biological molecules, potentially leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of tert-butyl amino acetates, differing in substituents on the nitrogen atom. Key structural analogues include:

Key Differences :

- Electronic Effects: The 3-aminobenzyl group in the target compound provides an electron-rich aromatic ring and a primary amine, enhancing nucleophilicity compared to methyl or diphenylmethylene substituents .

- Steric Effects : The diphenylmethylene analogue (CAS: 81477-94-3) exhibits greater steric bulk, which is critical in catalytic applications to control enantioselectivity .

- Functional Group Diversity : Carbamate (CAS: 147291-66-5) and amide (CAS: -) derivatives demonstrate how protecting groups and linkage types alter hydrolytic stability and biological activity .

Physicochemical Properties

Insights :

Biological Activity

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate , a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its biological activity. This article presents a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

- CAS Number : 81477-94-3

The compound is characterized by the presence of a tert-butyl group, which enhances its lipophilicity, potentially influencing its absorption and distribution within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may modulate neurochemical pathways.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Cellular Uptake : The lipophilic nature of the tert-butyl group facilitates cellular uptake, enhancing bioavailability.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects, likely through serotonergic and noradrenergic modulation.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may selectively induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

- Antidepressant Efficacy Study

- Anti-inflammatory Activity Assessment

- Cytotoxicity Evaluation

Data Summary Table

Q & A

Q. How should researchers address discrepancies in reported toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.